N-acetylsphingosine
Overview
Description
N-acetylsphingosine, also known as C2-ceramide, is a derivative of sphingosine, a fundamental component of sphingolipids. Sphingolipids are essential for cellular structure and function, particularly in the brain. This compound is characterized by an acetamido group at position 2 of the sphingosine backbone. This compound plays a significant role in various biological processes, including cell signaling and apoptosis.
Mechanism of Action
Target of Action
N-acetylsphingosine, also known as C2 ceramide, has several primary targets. It interacts with amyloid-β (Aβ) and metal ions found in Alzheimer’s disease (AD) affected brains . It also targets mitochondrial respiratory chain complex III and phospholipase D (PLD) .
Mode of Action
This compound interacts with both Aβ and metal ions, affecting the aggregation of metal-free Aβ and metal–Aβ . It directly inhibits the activity of mitochondrial respiratory chain complex III and blocks phosphatidylethanol and phosphatidic acid formation, demonstrating that PLD is an intracellular target of ceramide action .
Biochemical Pathways
The interaction of this compound with Aβ and metal ions affects the aggregation of metal-free Aβ and metal–Aβ, which are pathological components in AD-affected brains . This interaction consequently influences the sphingolipid metabolism pathway, which is linked to the pathology of Alzheimer’s disease .
Pharmacokinetics
Its ability to form micelles and micellar aggregates suggests that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability.
Result of Action
The interaction of this compound with Aβ and metal ions results in the aggravation of toxicity induced by metal-free Aβ and metal–Aβ in living cells . It also reduces the activity of mitochondrial respiratory chain complex III , which could lead to a decline in mitochondrial oxidative phosphorylation .
Action Environment
The reactivity of this compound towards metal-free Aβ and metal–Aβ is determined to be dependent on their formation of micelles and micellar aggregates . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors that affect micelle and micellar aggregate formation.
Biochemical Analysis
Biochemical Properties
N-acetylsphingosine interacts with various biomolecules, including amyloid-β (Aβ) and metal ions . These interactions affect the aggregation of metal-free Aβ and metal-bound Aβ . As the simplest acyl derivatives of sphingosine, this compound influences metal-free Aβ and metal–Aβ aggregation to different degrees .
Cellular Effects
This compound has been shown to influence the toxicity induced by metal-free Aβ and metal–Aβ in living cells . Such slight structural modifications of sphingosine neutralize its ability to exacerbate the cytotoxicity triggered by metal-free Aβ and metal–Aβ .
Molecular Mechanism
The reactivity of this compound towards metal-free Aβ and metal–Aβ is determined to be dependent on their formation of micelles and micellar aggregates . This suggests that this compound could directly interact with pathological factors in Alzheimer’s disease (AD) and modify their pathogenic properties at concentrations below and above critical aggregation concentrations .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetylsphingosine can be synthesized through the acetylation of sphingosine. The process involves the reaction of sphingosine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
N-acetylsphingosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-1-phosphate.
Reduction: Reduction reactions can convert this compound back to sphingosine.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: this compound-1-phosphate.
Reduction: Sphingosine.
Substitution: Derivatives with different functional groups replacing the acetamido group.
Scientific Research Applications
N-acetylsphingosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and interactions.
Biology: Investigated for its role in cell signaling pathways and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of sphingolipid-based products and formulations.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: The parent compound of N-acetylsphingosine.
N-hexanoylsphingosine: Another acyl derivative of sphingosine with a hexanoyl group.
N-dodecanoylsphingosine: A derivative with a dodecanoyl group.
Uniqueness
This compound is unique due to its specific acetamido group, which imparts distinct biological properties. Compared to other acyl derivatives, this compound has a different impact on cell signaling and apoptosis, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-QUDYQQOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016802 | |
Record name | N-Acetylsphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-57-6 | |
Record name | C2-Ceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3102-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylsphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylsphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-C18-SPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YTC7R47CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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